molecular formula C12H14BrN3OS2 B2953599 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 344274-71-1

5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2953599
CAS RN: 344274-71-1
M. Wt: 360.29
InChI Key: QDEYJGWPBFPPNE-UHFFFAOYSA-N
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Description

The compound “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfinyl group, and a thiol group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The sulfinyl group is a sulfur atom double-bonded to an oxygen atom, and the thiol group is a sulfur atom bonded to a hydrogen atom .

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole compounds have shown significant antifungal activity . The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with antifungal activities .

Antibacterial Activity

Triazoles are an important class of compounds due to their numerous biomedical applications, including antibacterial activity .

Anticancer Activity

Triazoles have also been associated with anticancer properties . The variation of substituents on the heterocyclic ring can lead to a variation of the type of biological activity and the intensity with which it manifests itself .

Antioxidant Activity

Triazoles have been found to exhibit antioxidant activity . This property can be beneficial in various therapeutic applications where oxidative stress plays a key role.

Anticonvulsant Effects

Triazoles have been associated with anticonvulsant effects . This makes them potentially useful in the treatment of certain neurological disorders.

Synthesis of Secondary Heterocyclic Alcohol

The compound can be used in the synthesis of secondary heterocyclic alcohol through S-alkylation in alkaline medium followed by reduction of the corresponding ketone .

Synthesis of Bioactive Lead Compounds

The compound can be used in the synthesis of bioactive lead compounds for drug discovery .

Structural Studies

The compound can be used for structural studies, including single-crystal X-ray structure determination . This can provide valuable insights into the molecular structure and properties of the compound.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole-3-thiol moiety have been associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .

Mode of Action

It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the potential antimicrobial, anti-inflammatory, and antifungal activities of similar compounds , it can be inferred that the compound might affect pathways related to these biological processes.

Result of Action

Given the potential biological activities of similar compounds , it can be inferred that the compound might have antimicrobial, anti-inflammatory, and antifungal effects at the molecular and cellular levels.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3OS2/c1-2-16-11(14-15-12(16)18)8-19(17)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEYJGWPBFPPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CS(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol

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